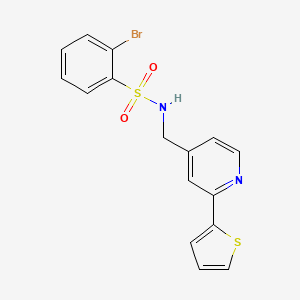

2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTLEDAYRFYSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the thiophene and pyridine rings through cross-coupling reactions. The final step often involves the sulfonamide formation under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the heterocyclic rings can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Key comparisons include:

Key Observations :

- Replacement of pyridine with pyrimidine (e.g., ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.

- Bromine substitution at the benzene ring is a common feature across analogues, influencing lipophilicity and steric bulk .

Reactivity Trends :

- Thiophene-pyridine hybrids exhibit higher stability in acidic conditions compared to morpholine- or piperidine-substituted analogues due to aromatic conjugation .

Crystallographic and Physicochemical Properties

Notes:

- The triclinic packing in pyrimidine analogues suggests tighter intermolecular interactions compared to monoclinic systems .

Comparative Advantages :

Biological Activity

2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular architecture, characterized by the presence of a bromine atom, thiophene, and pyridine rings, suggests significant implications for its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : Approximately 373.27 g/mol.

- Functional Groups : Includes a sulfonamide group which is often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Activity

Preliminary studies have explored the compound's effectiveness against various bacterial strains. Notably, derivatives of similar benzenesulfonamides have shown promising results against Mycobacterium tuberculosis, which is critical given the global health burden posed by tuberculosis (TB) .

Minimum Inhibitory Concentrations (MIC) :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vivo studies. Compounds structurally related to this sulfonamide have demonstrated significant inhibition of carrageenan-induced paw edema in rat models, indicating potential therapeutic applications in inflammatory diseases .

Inhibition Rates :

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in inflammatory and infectious processes. The bromine atom and heterocyclic rings contribute to its binding affinity and specificity .

Case Studies

- Antitubercular Activity : A study focused on synthesizing derivatives of benzenesulfonamides to evaluate their antitubercular properties against Mycobacterium tuberculosis H37Ra, indicating that structural modifications can enhance efficacy .

- Enzyme Inhibition Studies : Research on related compounds has revealed their ability to inhibit lipoxygenases, which are implicated in various inflammatory pathways, suggesting that this compound may share similar mechanisms .

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide?

The synthesis involves:

- Step 1 : Formation of the pyridin-4-ylmethylamine intermediate via coupling of 2-(thiophen-2-yl)pyridine with a brominated benzylamine precursor.

- Step 2 : Sulfonylation using 2-bromobenzenesulfonyl chloride under inert conditions (argon/nitrogen) to prevent oxidation.

- Purification : Flash column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product .

- Key Conditions : Temperature control (0–5°C during exothermic steps), solvent selection (dichloromethane or DMF), and reaction monitoring via TLC .

Q. How is the compound characterized structurally?

- X-ray crystallography : Utilizes programs like SHELXL (for refinement) and WinGX (for data processing) to resolve crystal structures. Parameters such as unit cell dimensions (e.g., triclinic P1 space group) and hydrogen bonding networks are analyzed .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm), while IR confirms sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Dichloromethane (for sulfonylation) and DMF (for coupling reactions) balance reactivity and solubility .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by deprotonating intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding affinities between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Key parameters include grid box size (covering the active site) and ligand conformational sampling .

- DFT calculations : Analyze electron distribution in the thiophene and pyridine rings to predict hydrophobic interactions with protein pockets .

Q. What strategies resolve contradictions in reported biological activities?

- In vitro validation : Compare inhibition assays (e.g., IC₅₀ values) across studies using standardized protocols (e.g., enzyme kinetics with purified targets) .

- Structural analysis : Overlay crystal structures to identify conformational differences impacting activity (e.g., sulfonamide group orientation) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .

- Catalyst screening : Immobilized catalysts (e.g., polymer-supported DMAP) enhance recyclability and reduce waste .

Methodological Considerations

Q. What techniques validate purity and stability?

- HPLC-MS : Detects impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via NMR .

Q. How to design experiments for studying sulfonamide-protein interactions?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real-time using immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

Data Contradiction Analysis

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Reaction Yield | 65% (DMF, 25°C) | 48% (CH₂Cl₂, 0°C) | Optimize solvent polarity and temperature gradient . |

| Biological IC₅₀ | 12 µM (carbonic anhydrase) | 28 µM (same target) | Validate assay pH (Study A: pH 7.4 vs. Study B: pH 6.8) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.